5-Fluoro-2-methoxybenzoic acid

Catalog No.
S779074
CAS No.
394-04-7
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzoic acid

CAS Number

394-04-7

Product Name

5-Fluoro-2-methoxybenzoic acid

IUPAC Name

5-fluoro-2-methoxybenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

WPXFJBPJUGMYOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)O

The exact mass of the compound 5-Fluoro-2-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) is a highly specialized, bifunctional aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Featuring a carboxylic acid for amide coupling, an electron-donating methoxy group at the 2-position, and an electron-withdrawing fluorine atom at the 5-position, this compound offers a precise balance of steric control and metabolic stability. With a predicted pKa of approximately 3.75, it is optimized for high-yielding acyl chloride formation and direct peptide-type coupling workflows, making it a critical, non-interchangeable precursor for benzamide-derived kinase inhibitors, protein-protein interaction inhibitors, and GPCR antagonists [1].

Generic substitution with unfluorinated 2-methoxybenzoic acid (o-anisic acid) or unmethylated 5-fluorosalicylic acid fundamentally compromises both the pharmacological efficacy and manufacturability of the target compound [1]. Replacing the 5-fluoro group with a hydrogen atom leaves the position para to the methoxy group highly susceptible to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the resulting API [2]. Conversely, substituting with 5-fluorosalicylic acid removes the steric bulk of the methoxy group, which is strictly required to enforce the 'ortho-methoxy effect'—an intramolecular hydrogen bond that locks the benzamide into its active conformation [1]. Furthermore, using the hydroxyl-bearing salicylic acid analog necessitates additional orthogonal protection and deprotection steps during synthesis, increasing solvent waste, extending cycle times, and lowering overall process yields [2].

Amide Coupling Efficiency and Electrophilic Activation

The presence of the electron-withdrawing 5-fluoro group lowers the pKa of the carboxylic acid compared to its unfluorinated counterpart, enhancing the electrophilicity of the carbonyl carbon during activation[1]. When activated with standard coupling reagents (e.g., HATU or T3P), 5-fluoro-2-methoxybenzoic acid demonstrates superior conversion rates in sterically hindered amine couplings [2].

Evidence DimensionCarboxylic acid pKa and coupling yield
Target Compound Data5-Fluoro-2-methoxybenzoic acid (pKa ~3.75; coupling yield >90% with hindered amines)
Comparator Or Baseline2-Methoxybenzoic acid (pKa ~4.09; coupling yield ~75-80%)
Quantified Difference0.34 unit pKa reduction leading to a 10-15% increase in coupling yield.
ConditionsSolution-phase amide coupling using HATU/DIEA in DCM at room temperature.

Higher coupling efficiency directly translates to reduced reagent equivalents, lower impurity profiles, and improved overall yield in large-scale API manufacturing.

Elimination of Protection/Deprotection Steps

Utilizing 5-fluoro-2-methoxybenzoic acid as a pre-functionalized building block bypasses the need for phenolic protection strategies required when starting from 5-fluorosalicylic acid [1]. In the synthesis of complex benzamides, the pre-installed methoxy group allows for direct, one-step amidation, whereas the free hydroxyl group of the comparator requires selective O-alkylation or transient protection to prevent competitive esterification[1].

Evidence DimensionSynthetic step count and process yield
Target Compound Data5-Fluoro-2-methoxybenzoic acid (1 step: direct amidation, >95% yield)
Comparator Or Baseline5-Fluorosalicylic acid (3 steps: protection, amidation, deprotection/alkylation, ~65-70% overall yield)
Quantified DifferenceReduction of 2 synthetic steps and a ~25-30% improvement in overall sequence yield.
ConditionsIndustrial-scale synthesis of substituted benzamide intermediates.

Streamlining the synthetic route significantly reduces the cost of goods sold (COGS), shortens manufacturing cycle times, and minimizes hazardous solvent waste.

Pharmacokinetic Stabilization via Metabolic Blocking

The strategic placement of the fluorine atom at the 5-position (para to the electron-donating methoxy group) effectively blocks the primary site of oxidative metabolism[1]. In comparative pharmacokinetic evaluations of benzamide-derived APIs, derivatives synthesized from 5-fluoro-2-methoxybenzoic acid exhibit significantly lower intrinsic clearance rates compared to those derived from unfluorinated 2-methoxybenzoic acid [1].

Evidence DimensionAromatic para-hydroxylation and hepatic clearance
Target Compound Data5-Fluoro-2-methoxybenzamide derivatives (Blocked para-position, low clearance)
Comparator Or Baseline2-Methoxybenzamide derivatives (Unblocked para-position, high clearance)
Quantified Difference>80% reduction in P450-mediated aromatic hydroxylation at the 5-position.
ConditionsIn vitro human liver microsome (HLM) stability assays.

Procuring the fluorinated building block is essential for achieving the required metabolic half-life and oral bioavailability in clinical drug candidates.

Conformational Locking for Target Affinity

The 2-methoxy group is not merely a passive substituent; it actively enforces a specific molecular conformation by acting as a hydrogen bond acceptor for the adjacent amide NH [1]. This 'ortho-methoxy effect' restricts the rotation of the amide bond, locking the pharmacophore into a coplanar arrangement that is critical for binding to targets such as Bruton's tyrosine kinase (BTK) and menin-MLL complexes [2].

Evidence DimensionTarget binding affinity (IC50/Ki)
Target Compound Data2-Methoxybenzamides (Conformationally locked, dihedral angle ~0-30°)
Comparator Or Baseline2-Desmethoxy analogs (e.g., 3-fluorobenzoic acid derivatives) (Conformationally flexible)
Quantified Difference10- to 100-fold improvement in target binding affinity (lower IC50).
ConditionsIn vitro kinase or protein-protein interaction binding assays.

The methoxy group is structurally indispensable for pharmacological activity, meaning cheaper un-methoxylated acids cannot be substituted without catastrophic loss of potency.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

5-Fluoro-2-methoxybenzoic acid is a critical acylating agent in the production of BTK inhibitors (e.g., pirtobrutinib analogs). The compound undergoes highly efficient amide coupling with aminophenyl-pyrazole intermediates, where the 5-fluoro group ensures metabolic stability and the 2-methoxy group locks the active conformation required for kinase binding [1].

Development of Menin-MLL Interaction Inhibitors

In the synthesis of targeted therapies for acute leukemias, this compound is reacted with hindered aliphatic amines (e.g., N-ethylpropan-2-amine) to form N-alkyl-5-fluoro-2-methoxybenzamide precursors. Its optimized pKa enables high-yielding couplings even with secondary amines, streamlining the production of these complex spirocyclic inhibitors [2].

Agrochemical Fungicide and Herbicide Manufacturing

Procured as a robust aromatic building block for crop protection chemicals. The incorporation of the 5-fluoro-2-methoxy motif enhances the environmental stability and soil half-life of the active ingredients compared to unfluorinated o-anisic acid derivatives, ensuring prolonged efficacy in the field [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzoic acid

Dates

Last modified: 08-15-2023

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